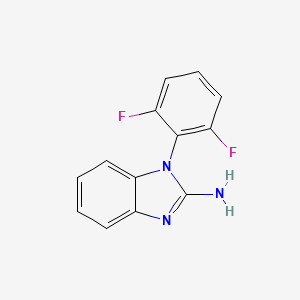

1-(2,6-difluorophenyl)-1H-1,3-benzodiazol-2-amine

Description

Properties

IUPAC Name |

1-(2,6-difluorophenyl)benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2N3/c14-8-4-3-5-9(15)12(8)18-11-7-2-1-6-10(11)17-13(18)16/h1-7H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGLEMCAPWCJLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2C3=C(C=CC=C3F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation and Cyclization

The most reported method involves the direct condensation of 2,6-difluoroaniline with o-phenylenediamine under acidic conditions. The acid promotes the ring closure by protonating the amine groups and facilitating dehydration.

- Step 1: Mix equimolar amounts of 2,6-difluoroaniline and o-phenylenediamine in acetic acid.

- Step 2: Heat the mixture to reflux (approximately 100–120°C) for several hours (typically 6–12 hours).

- Step 3: Cool the reaction mixture and isolate the precipitated product by filtration.

- Step 4: Purify by recrystallization or column chromatography to achieve high purity (>95%).

Alternative Methods and Optimization

- Catalytic Cyclization: Using Pd/C or other catalysts under hydrogen atmosphere can improve yield and selectivity in some synthetic routes.

- Continuous Flow Synthesis: Industrial scale-up may employ continuous flow reactors to enhance reaction control, improve heat transfer, and increase throughput while maintaining product quality.

- Use of Coupling Agents: In some cases, coupling reagents or dehydrating agents (e.g., polyphosphoric acid) are used to promote cyclization more efficiently.

Reaction Parameters Influencing Yield and Purity

| Parameter | Typical Range/Condition | Effect on Reaction Outcome |

|---|---|---|

| Temperature | 80–120°C | Higher temperatures favor cyclization but may cause side reactions |

| Solvent | Acetic acid, ethanol | Polar protic solvents facilitate condensation |

| Reaction Time | 6–12 hours | Longer times improve conversion but risk degradation |

| Catalyst | Pd/C (optional) | Enhances hydrogenation steps if required |

| pH | Acidic (pH < 4) | Essential for protonation and ring closure |

| Purification Method | Recrystallization, chromatography | Ensures >95% purity |

Research Findings and Analytical Data

- Yield: Typical yields range from 60% to 85% depending on reaction conditions and scale.

- Purity: Achieved purity is generally above 95% after purification.

- Characterization: Confirmed by NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis.

- Structural Confirmation: X-ray crystallography data from related benzimidazole derivatives confirm the formation of the benzodiazole ring and substitution pattern.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Direct condensation in AcOH | Simple, cost-effective, scalable | Requires high temperature, longer time | 65–75 |

| Catalytic hydrogenation route | Higher selectivity, cleaner reaction | Requires catalyst, hydrogen gas | 70–85 |

| Continuous flow synthesis | Enhanced control, reproducibility | Requires specialized equipment | 75–85 |

Summary of Preparation Methods

The preparation of 1-(2,6-difluorophenyl)-1H-1,3-benzodiazol-2-amine is well-established through the condensation of 2,6-difluoroaniline with o-phenylenediamine under acidic reflux conditions. Optimization of reaction parameters such as temperature, solvent, and reaction time can improve yields and purity. Advanced methods such as catalytic hydrogenation and continuous flow synthesis offer advantages for industrial-scale production.

Chemical Reactions Analysis

1-(2,6-difluorophenyl)-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Basic Information

- Chemical Formula : C13H9F2N3

- Molecular Weight : 245.23 g/mol

- IUPAC Name : 1-(2,6-difluorophenyl)-1H-1,3-benzodiazol-2-amine

- Appearance : Powder

Structural Features

The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which is crucial for its efficacy in biological applications. The benzodiazole core is known for its role in various pharmacological activities, making this compound a candidate for drug development.

Reaction Pathways

The compound can undergo various chemical reactions:

- Oxidation : Using agents like potassium permanganate or hydrogen peroxide.

- Reduction : Employing reducing agents such as sodium borohydride.

- Substitution Reactions : Involving halogens or nucleophiles.

Medicinal Chemistry

This compound exhibits potential biological activities that are currently under investigation:

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various bacteria and fungi.

- Anticancer Properties : Research indicates that it could interact with cellular targets involved in cancer progression, potentially inhibiting cell proliferation or inducing apoptosis.

Case Study: Anticancer Activity

In a study evaluating similar benzodiazole derivatives, compounds were assessed against human colorectal carcinoma cell lines (HCT116). Results indicated significant anticancer effects with some derivatives outperforming standard treatments like 5-fluorouracil (IC50 = 9.99 µM) .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activity. This adaptability makes it valuable in designing new compounds for drug discovery .

Materials Science

Due to its distinctive chemical properties, this compound is also explored for applications in developing new materials such as polymers and coatings. Its stability and reactivity lend themselves to innovations in material science.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2,4-difluorophenyl)-1H-1,3-benzodiazol-2-amine | Benzodiazole core with different fluorine substitution | Varies in biological activity compared to 2,6-substituted analogs |

| 2-(2,6-difluorophenyl)-1H-1,3-benzodiazol-5-amine | Similar benzodiazole structure | Different nitrogen position influencing properties |

This comparative analysis highlights how variations in substitution patterns can significantly affect biological activity and reactivity profiles among benzodiazole derivatives.

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Key Findings :

- The 2,6-difluorophenyl substituent in the target compound likely increases lipophilicity and membrane permeability compared to benzyl or piperidine-containing analogs.

- In contrast, the piperidine-ethyl chain in the analog 492426-22-9 introduces a basic nitrogen, which could improve aqueous solubility but reduce CNS bioavailability due to ionization at physiological pH.

Heterocyclic Variants: Thiadiazole and Triazole Derivatives

5-(2,6-Difluorophenyl)-1,3,4-Thiadiazol-2-Amine

- Structure : Replaces the benzodiazole core with a 1,3,4-thiadiazole ring ().

- Biological Activity : Thiadiazoles are associated with insecticidal and fungicidal properties, as demonstrated in related compounds (e.g., activity against agricultural pathogens).

- Crystallographic Data: The thiadiazole ring adopts a planar conformation, facilitating π-π stacking interactions with biological targets.

Rufinamide (1-(2,6-Difluorobenzyl)-1H-1,2,3-Triazole-4-Carboxamide)

- Structure : Triazole core with a 2,6-difluorobenzyl substituent ().

- Therapeutic Use: FDA-approved anticonvulsant for Lennox-Gastaut syndrome. The triazole ring engages in hydrogen bonding with voltage-gated sodium channels, while the difluorophenyl group enhances pharmacokinetic stability.

- Comparison with Target Compound: Similarity: Both share the 2,6-difluorophenyl motif, which improves metabolic resistance.

Physicochemical and Pharmacokinetic Properties

| Property | This compound | 1-Benzyl-1H-1,3-Benzodiazol-2-Amine | Rufinamide |

|---|---|---|---|

| Molecular Weight | ~237.2 g/mol | 215.30 g/mol | 238.19 g/mol |

| LogP (Predicted) | ~2.8 (moderate lipophilicity) | ~2.1 | 1.5 (experimental) |

| Bioactivity | Hypothesized CNS activity | Undocumented | Anticonvulsant |

| Metabolic Stability | High (fluorine reduces CYP450 oxidation) | Moderate | High |

Insights :

- The 2,6-difluorophenyl group in the target compound and rufinamide significantly reduces oxidative metabolism, as fluorine atoms block cytochrome P450-mediated degradation.

Biological Activity

1-(2,6-difluorophenyl)-1H-1,3-benzodiazol-2-amine is a chemical compound belonging to the benzodiazole family, characterized by a benzodiazole ring fused with a 2,6-difluorophenyl group. This structural configuration enhances its lipophilicity and metabolic stability, which are crucial for its biological activity. The compound has garnered attention for its potential therapeutic applications across various fields, particularly in medicinal chemistry.

- Molecular Formula : C13H9F2N3

- Molecular Weight : 245.23 g/mol

- CAS Number : 1038303-08-0

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-difluoroaniline with o-phenylenediamine under acidic conditions (e.g., acetic acid) at elevated temperatures. This process can be optimized using continuous flow reactors to enhance yield and purity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. For instance, studies have indicated that it may interact with cellular targets involved in growth regulation and apoptosis. These interactions could lead to the inhibition of enzymes critical for cell proliferation or the activation of apoptotic pathways .

Antimicrobial and Antifungal Properties

The compound is also being explored for its antimicrobial and antifungal activities. Preliminary studies suggest that it may inhibit the growth of various pathogens, although detailed mechanisms are still under investigation .

The exact mechanisms through which this compound exerts its effects are not fully elucidated. However, it is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes associated with disease processes.

- Receptor Modulation : It could activate or inhibit receptors that regulate critical cellular functions .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Q & A

Q. Basic Characterization Workflow

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR identify fluorine environments and confirm substitution patterns. For example, ¹⁹F NMR peaks at δ -110 to -120 ppm indicate para-fluorine interactions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₃H₁₀F₂N₃).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection at 254 nm assesses purity (>98%) .

How can X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound?

Advanced Structural Analysis

Single-crystal X-ray diffraction reveals:

- Dihedral angles between the benzodiazole ring and the difluorophenyl group (typically 15–30°), influencing packing efficiency.

- Intermolecular interactions : Fluorine atoms participate in C–F···H–N hydrogen bonds, stabilizing crystal lattices. Data from analogous compounds (e.g., 5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine) show space group P2₁/c and unit cell parameters (a = 7.21 Å, b = 12.34 Å) .

What methodologies are employed to investigate this compound's enzyme inhibition mechanisms?

Q. Advanced Mechanistic Studies

- Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., for proteases or kinases). For example, time-dependent inhibition curves at varying ATP concentrations reveal competitive/non-competitive binding modes.

- Molecular Docking : Density Functional Theory (DFT)-optimized structures are docked into target enzyme active sites (e.g., PDB: 3H7) to predict binding poses and key residues (e.g., Ser195 in chymotrypsin-like proteases) .

How can researchers resolve contradictions in biological activity data across different assay systems?

Data Contradiction Analysis

Discrepancies in IC₅₀ values (e.g., cell-based vs. cell-free assays) may arise from:

- Membrane permeability : LogP calculations (e.g., 2.8 for this compound) predict moderate cellular uptake, validated via LC-MS intracellular concentration measurements.

- Off-target effects : Use CRISPR-Cas9 knockout models to isolate specific target contributions. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

What theoretical frameworks guide the design of derivatives with enhanced selectivity?

Q. Advanced Computational Approaches

- Free Energy Perturbation (FEP) : Predicts ΔΔG values for fluorine substitutions to optimize ligand-receptor binding.

- Pharmacophore Modeling : Identifies essential features (e.g., aromatic π-stacking, hydrogen bond acceptors) using software like Schrödinger’s Phase. For example, replacing 2,6-difluorophenyl with 2,4-difluoro groups reduces steric clashes in kinase binding pockets .

How does the compound's stability under physiological conditions impact in vivo studies?

Q. Preclinical Stability Profiling

- Plasma Stability : Incubate with human plasma (37°C, 1–24 hrs) and quantify degradation via LC-MS/MS. Half-life (t₁/₂) >4 hrs is desirable.

- pH Stability : Test in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Fluorine substitution typically enhances resistance to acidic hydrolysis compared to non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.